

A Comparative Guide to MCT1 Inhibitors: MCT1-IN-3 and AR-C155858

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Compound of Interest

Compound Name: Mct1-IN-3

Cat. No.: B15610649

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the monocarboxylate transporter 1 (MCT1): **MCT1-IN-3** and AR-C155858. By presenting key efficacy data, experimental methodologies, and illustrating the underlying biological pathways, this document aims to facilitate informed decisions in research and development involving MCT1 inhibition.

At a Glance: Quantitative Efficacy Comparison

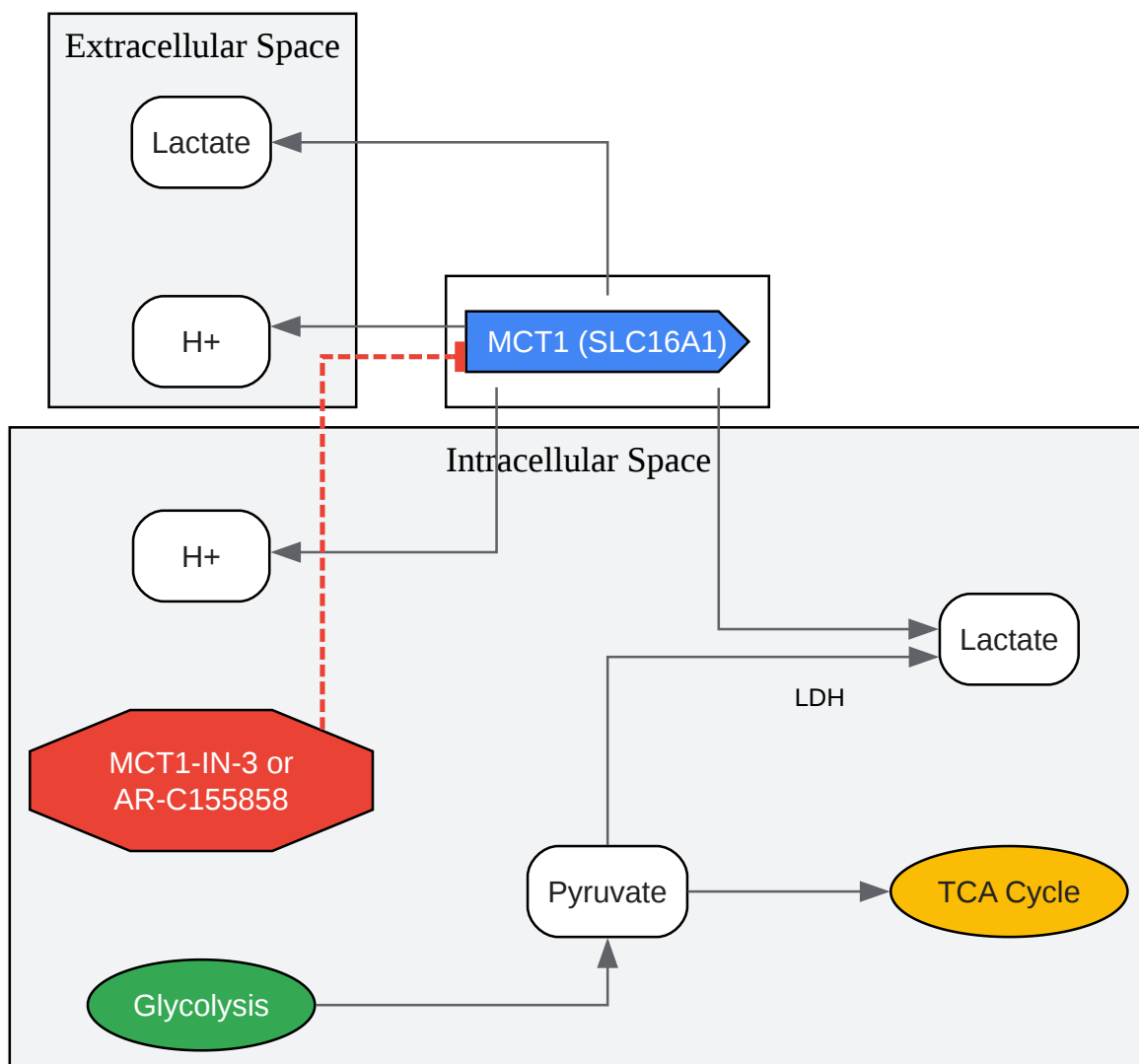
The following table summarizes the key quantitative data for **MCT1-IN-3** and AR-C155858, offering a side-by-side view of their potency and cellular effects.

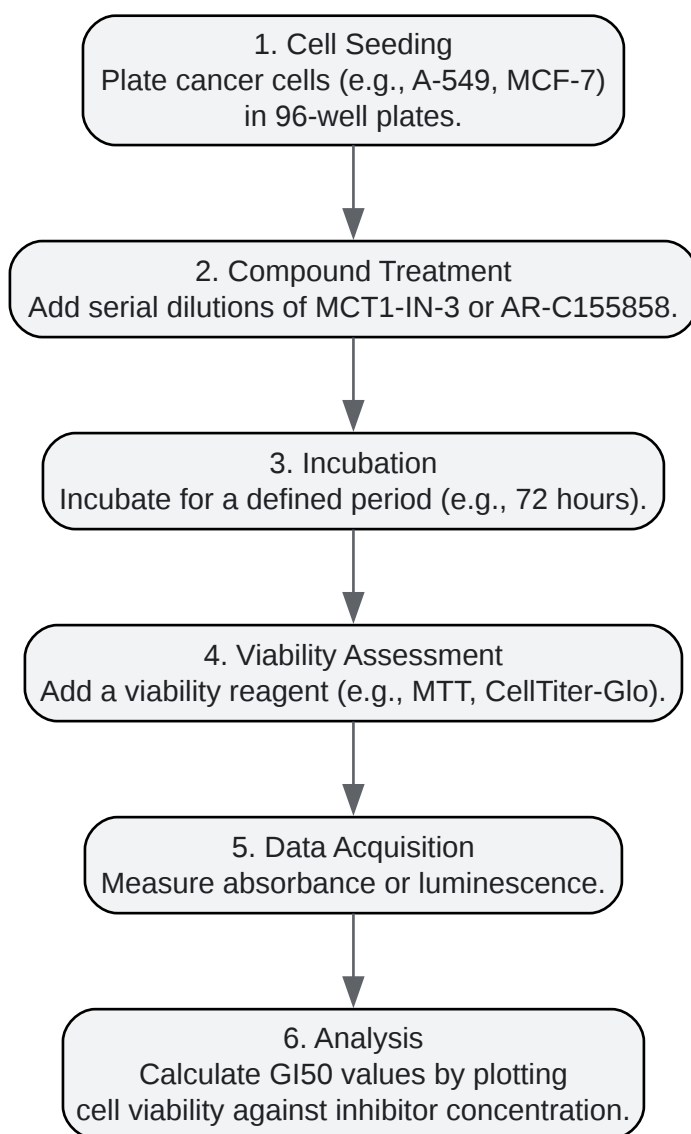
Parameter	MCT1-IN-3	AR-C155858
Target(s)	MCT1, ABCB1	MCT1, MCT2
IC50 (MCT1)	81.0 nM[1][2]	-
Ki (MCT1)	-	2.3 nM[3]
Ki (MCT2)	-	< 10 nM[3]
Selectivity	Also inhibits ABCB1 (multidrug transporter)[1][2]	Does not inhibit MCT4[3]
Cellular Activity	Antiproliferative (GI50: 15.1-20 μ M in MCF-7 and A-549 cells), induces apoptosis and cell cycle arrest.[1]	Potently suppresses lactic acid uptake in Ras-transformed fibroblast CCL39 cells.[4]
In Vivo Efficacy	Data not available from the provided search results.	Administration at 30 mg/kg twice daily resulted in significant tumor growth suppression in nude mice with Ras-transformed CCL39 fibroblast xenografts.[4]

Delving Deeper: Mechanism of Action and Signaling

Both **MCT1-IN-3** and AR-C155858 exert their effects by inhibiting the monocarboxylate transporter 1 (MCT1), a key protein in cellular metabolism. MCT1, encoded by the SLC16A1 gene, is a proton-coupled transporter responsible for the transmembrane movement of monocarboxylates such as lactate, pyruvate, and ketone bodies.[5][6] This transport is crucial for maintaining cellular pH and providing metabolic substrates for energy production.

In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), leading to high levels of lactate production.[7] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and allowing for sustained high rates of glycolysis. By inhibiting MCT1, both **MCT1-IN-3** and AR-C155858 can lead to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, a reduction in cancer cell proliferation and survival.[7]





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